molecular formula C18H18N4O2 B14941240 4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B14941240
M. Wt: 322.4 g/mol
InChI Key: RUDANUHIDXKCQJ-UHFFFAOYSA-N
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Description

4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one with substituted phenylhydrazine under reflux conditions in the presence of a suitable catalyst . The reaction is carried out in a solvent such as tetrahydrofuran, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts such as indium(III) chloride can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and methoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can have different pharmacological properties .

Scientific Research Applications

4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of α-glucosidase, which is involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(3-methoxyphenyl)-1-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups contribute to its reactivity and potential as a pharmacological agent .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-amino-7-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C18H18N4O2/c1-22-18-13(9-20-22)17(19)16-14(21-18)7-11(8-15(16)23)10-4-3-5-12(6-10)24-2/h3-6,9,11H,7-8H2,1-2H3,(H2,19,21)

InChI Key

RUDANUHIDXKCQJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C(=O)CC(C3)C4=CC(=CC=C4)OC)C(=C2C=N1)N

Origin of Product

United States

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